REACTION_CXSMILES
|
[NH2:1][C:2]1[N:3]=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1.Cl[CH:10]([C:16](=O)[CH3:17])[C:11]([O:13][CH2:14][CH3:15])=[O:12]>C(O)C>[Cl:8][C:5]1[CH:6]=[CH:7][C:2]2[N:3]([C:10]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[C:16]([CH3:17])[N:1]=2)[N:4]=1
|
Name
|
|
Quantity
|
12.9 g
|
Type
|
reactant
|
Smiles
|
NC=1N=NC(=CC1)Cl
|
Name
|
|
Quantity
|
18.1 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)OCC)C(C)=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
refluxing for 6 hours
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue was ajusted to pH 7 by the addition of aqueous sodium bicarbonate
|
Type
|
ADDITION
|
Details
|
ethyl ether was added
|
Type
|
FILTRATION
|
Details
|
the precipitated was collected by filtration
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl ether
|
Type
|
WASH
|
Details
|
the extract was washed with saturated saline
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The dry product was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
ethanol-1 N aqueous solution of sodium hydroxide (1:1) was added
|
Type
|
CUSTOM
|
Details
|
the crystal precipitated
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated again
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized by the addition of ethyl acetate
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC=2N(N1)C(=C(N2)C)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.09 g | |
YIELD: CALCULATEDPERCENTYIELD | 12.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |